molecular formula C7H6O4 B1355209 Methyl 5-formylfuran-2-carboxylate CAS No. 5904-71-2

Methyl 5-formylfuran-2-carboxylate

Cat. No.: B1355209
CAS No.: 5904-71-2
M. Wt: 154.12 g/mol
InChI Key: KDPOOUQFAUOHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-formylfuran-2-carboxylate is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, characterized by a formyl group at the 5-position and a methyl ester group at the 2-position.

Biochemical Analysis

Biochemical Properties

Methyl 5-formyl-2-furoate plays a significant role in the process of DNA repair. It acts as a substrate for the enzyme formamidopyrimidine-DNA glycosylase (Fpg), which is responsible for recognizing and removing damaged bases from DNA. The interaction between methyl 5-formyl-2-furoate and Fpg is crucial for maintaining genomic stability and preserving genetic information . This compound is recognized by Fpg as a lesion resulting from oxidative damage to DNA, highlighting its importance in the cellular response to oxidative stress .

Cellular Effects

Methyl 5-formyl-2-furoate has notable effects on various types of cells and cellular processes. It contributes to the maintenance of genomic stability by participating in the base excision repair pathway. This pathway is essential for repairing oxidative DNA damage, thereby preventing mutations and maintaining cellular function . The ability of methyl 5-formyl-2-furoate to interact with DNA repair enzymes underscores its role in preserving the integrity of genetic information.

Molecular Mechanism

At the molecular level, methyl 5-formyl-2-furoate exerts its effects through its interaction with formamidopyrimidine-DNA glycosylase (Fpg). Upon recognition of methyl 5-formyl-2-furoate as a lesion, Fpg cleaves the glycosidic bond between the damaged base and the sugar-phosphate backbone of DNA. This cleavage initiates the base excision repair pathway, which is crucial for removing damaged bases and restoring DNA integrity . The binding interaction between methyl 5-formyl-2-furoate and Fpg is a key step in this repair process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 5-formyl-2-furoate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that methyl 5-formyl-2-furoate is recognized by Fpg as a lesion resulting from oxidative damage to DNA. Upon recognition, Fpg cleaves the glycosidic bond, initiating the base excision repair pathway . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that methyl 5-formyl-2-furoate plays a consistent role in maintaining genomic stability.

Dosage Effects in Animal Models

The effects of methyl 5-formyl-2-furoate can vary with different dosages in animal models. Studies have indicated that at certain dosages, this compound effectively participates in DNA repair processes without causing adverse effects. At higher doses, there may be potential toxic or adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in biochemical applications .

Metabolic Pathways

Methyl 5-formyl-2-furoate is involved in metabolic pathways related to DNA repair. It interacts with the enzyme formamidopyrimidine-DNA glycosylase (Fpg), which recognizes and processes this compound as a lesion resulting from oxidative damage. The interaction between methyl 5-formyl-2-furoate and Fpg is a critical step in the base excision repair pathway, highlighting its role in maintaining genomic stability .

Transport and Distribution

Within cells and tissues, methyl 5-formyl-2-furoate is transported and distributed to sites where DNA repair is needed. The compound’s interaction with formamidopyrimidine-DNA glycosylase (Fpg) ensures its localization to damaged DNA sites. This targeted distribution is essential for the efficient repair of oxidative DNA damage and the maintenance of genomic stability .

Subcellular Localization

Methyl 5-formyl-2-furoate is localized to the nucleus, where it interacts with DNA repair enzymes such as formamidopyrimidine-DNA glycosylase (Fpg). This subcellular localization is crucial for its role in the base excision repair pathway. The compound’s ability to target specific compartments within the cell ensures its effective participation in DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl 5-formyl-2-furoate often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process utilizes a suitable catalyst and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-formylfuran-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 5-formylfuran-2-carboxylate is unique due to its combination of a formyl group and a methyl ester group on the furan ring. This structural arrangement imparts specific reactivity patterns and makes it suitable for applications in DNA repair and organic synthesis .

Properties

IUPAC Name

methyl 5-formylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOOUQFAUOHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484260
Record name Methyl 5-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5904-71-2
Record name Methyl 5-formyl-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylfuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Formyl-2-furancarboxylic acid (5 g, 35.7 mmol) was dissolved in acetone (100 mL), and trimethylsilyl-diazomethane/2M hexane solution (23.2 mL, 46.4 mmol) was slowly added dropwise at room temperature. After stirring at room temperature for 10 minutes, the solvent was evaporated under reduced pressure to give 5-formyl-2-furancarboxylic acid methyl ester as a crude product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-formylfuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-formylfuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-formylfuran-2-carboxylate
Reactant of Route 4
Methyl 5-formylfuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-formylfuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-formylfuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.